

Lucifer yellow CH molecular structure and formula

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Compound of Interest

Compound Name: C.I. Acid yellow 3

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An In-depth Technical Guide to Lucifer Yellow CH for Researchers and Drug Development Professionals

Introduction

Lucifer yellow CH is a highly fluorescent, water-soluble dye that has been an invaluable tool in biological research since its introduction by Walter W. Stewart in 1978.[1] Its utility spans various disciplines, including neuroscience, cell biology, and physiology.[1][2] This technical guide provides a comprehensive overview of Lucifer yellow CH, focusing on its molecular characteristics, quantitative data, and detailed experimental protocols.

Molecular Structure and Formula

Lucifer yellow CH is a naphthalimide derivative. The "CH" in its name refers to the carbohydrazide group (-NH-NH-CO-NH-NH₂), which allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation, making it ideal for morphological studies.[1][3][4] The dilithium salt is the most commonly used form.

Chemical Formula: C₁₃H₉Li₂N₅O₉S₂[3][5]

IUPAC Name: dilithium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate[5]

Synonyms: Lucifer Yellow carbohydrazide[6][7]

Physicochemical and Spectroscopic Properties

The key properties of Lucifer yellow CH are summarized in the table below, providing essential data for experimental design.

Property	Value	References
Molecular Weight	457.25 g/mol	[3]
CAS Number	67769-47-5 (dilithium salt)	[3] [8]
Excitation Maximum (λ_{ex})	428 - 430 nm	[2] [6] [9]
Emission Maximum (λ_{em})	533 - 540 nm	[2] [6] [9]
Quantum Yield	0.21	[8] [10]
Solubility (in water)	Approx. 1 mg/mL	[6] [7]
Solubility (in PBS)	Up to 10 mg/mL with sonication	[11]

Experimental Protocols

Lucifer yellow CH can be introduced into cells using various methods, each suited for different experimental goals.

Protocol 1: Cell Labeling via Microinjection or Electroporation

This protocol is suitable for detailed morphological analysis of single cells.

Materials:

- Lucifer yellow CH (dilithium or dipotassium salt)[\[2\]](#)
- LiCl or KCl solution (0.5-1 M) for microinjection[\[1\]](#)
- Appropriate buffer (e.g., PBS) for electroporation[\[12\]](#)

- Microinjection setup or electroporation device[12]
- Cultured cells or tissue preparation
- 4% paraformaldehyde (PFA) for fixation[12]

Procedure:

- Preparation of Dye Solution:
 - For microinjection, dissolve Lucifer yellow CH to a concentration of 2-5% in 0.5-1 M LiCl. [1] The use of LiCl prevents precipitation of the dye, which can occur with potassium salts. [1]
 - For electroporation, prepare a stock solution of Lucifer yellow CH in water (e.g., 1 mg/mL) and dilute it to the desired working concentration (e.g., 5 mM) in a suitable electroporation buffer.[11][12]
- Cell Loading:
 - Microinjection: Load the dye solution into a glass micropipette. Under microscopic guidance, carefully impale a single cell and inject the dye using brief positive pressure pulses or iontophoresis.[1][12]
 - Electroporation: Resuspend cells in the electroporation buffer containing Lucifer yellow. Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse according to the manufacturer's instructions for your cell type.[1][12]
- Incubation: Allow the dye to diffuse throughout the cell. This typically takes 15-30 minutes but may require longer for cells with extensive processes.[12]
- Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-20 minutes at room temperature.[12] The carbonyl group will react with aldehydes in the fixative, covalently linking the dye to intracellular proteins.[4]
- Imaging: After washing away the fixative, the cells can be imaged using fluorescence microscopy with appropriate filters for Lucifer yellow (excitation ~430 nm, emission ~540

nm).[9]

Protocol 2: Scrape Loading/Dye Transfer Assay for Gap Junction Intercellular Communication (GJIC)

This assay is a rapid method to assess the functionality of gap junctions between cells in a monolayer.[13][14]

Materials:

- Confluent cell monolayer in a petri dish
- Lucifer yellow CH solution (0.05% to 1 mg/mL in PBS)[14][15]
- Phosphate-buffered saline (PBS) with and without Ca^{2+} / Mg^{2+} [15]
- Surgical scalpel or needle[14]
- Fluorescence microscope

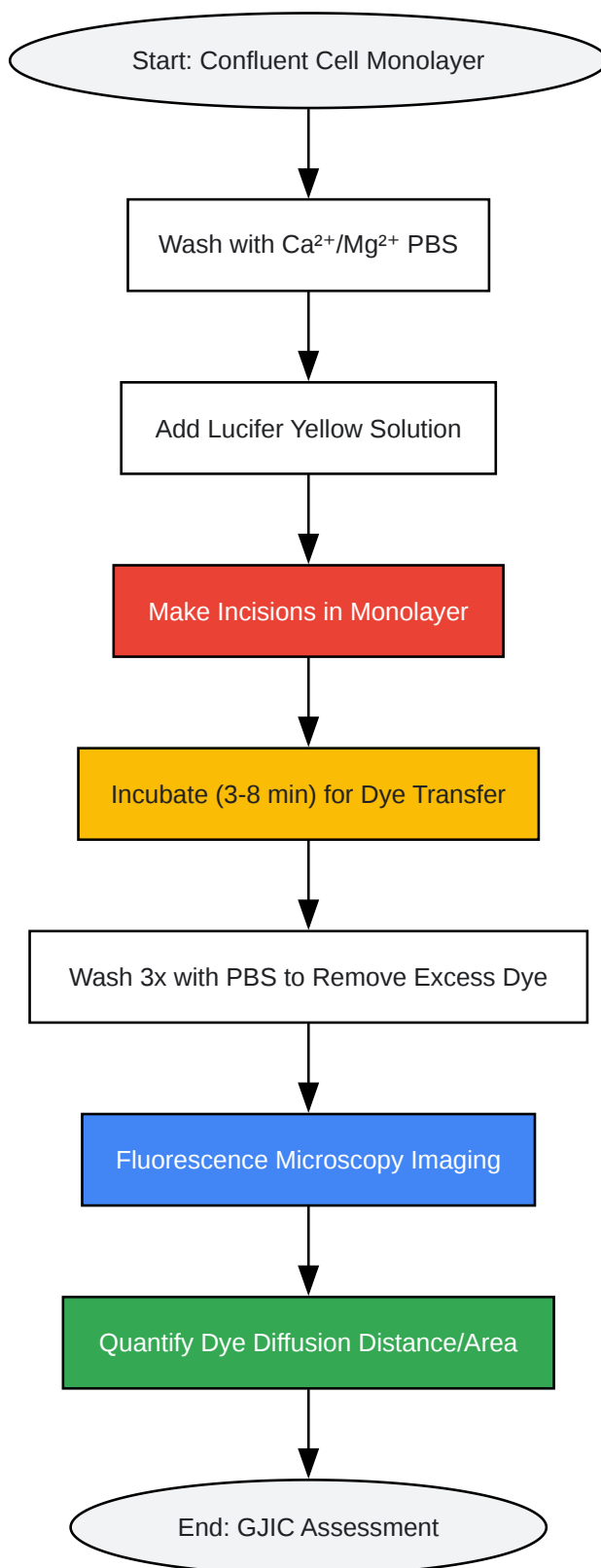
Procedure:

- Cell Preparation: Grow cells to full confluency in a petri dish.[14]
- Washing: Rinse the cell monolayer three times with PBS containing Ca^{2+} and Mg^{2+} to maintain cell adhesion.[14]
- Loading: Remove the PBS and add the Lucifer yellow solution to the dish. Using a scalpel or needle, make several scratches across the cell monolayer. The dye will enter the damaged cells along the scrape line.[14][15]
- Dye Transfer: Incubate the cells for 3-8 minutes at room temperature to allow the dye to pass from the initially loaded cells into adjacent, coupled cells via gap junctions.[13][15]
- Washing: Aspirate the dye solution and wash the monolayer thoroughly with PBS (at least 3 times) to remove all extracellular dye and prevent high background fluorescence.[16]

- **Imaging and Analysis:** Immediately visualize the cells using a fluorescence microscope. Capture images along the scrape line. The extent of GJIC is quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells perpendicular to the cut.[\[13\]](#)[\[14\]](#)

Visualizations

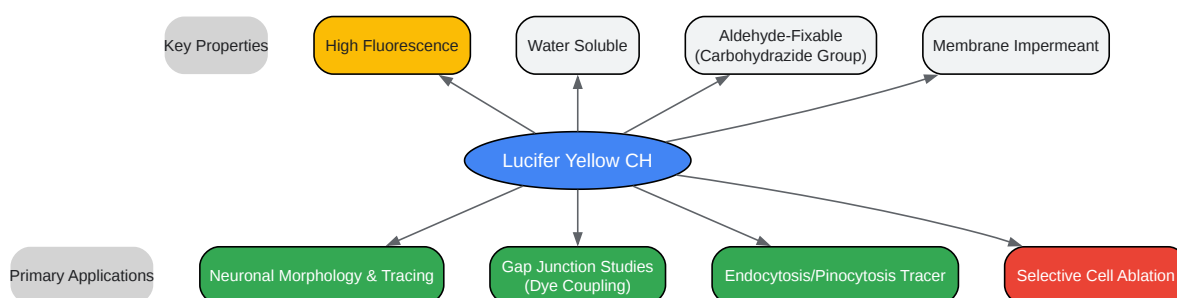
Experimental Workflow: Scrape Loading Dye Transfer Assay



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Caption: Workflow for assessing gap junction communication using the scrape loading dye transfer method.

Logical Relationship: Applications and Properties of Lucifer Yellow CH



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Caption: Key properties of Lucifer yellow CH and its primary research applications.

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